molecular formula C60H60CuN4O4 B13091765 Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide

Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide

Cat. No.: B13091765
M. Wt: 964.7 g/mol
InChI Key: BRLAFDIDVMFMLQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Coordination Geometry

The molecular architecture of this compound centers on a porphyrin macrocycle with a copper(II) ion occupying the central cavity. The porphyrin ring adopts a saddle-distorted conformation due to steric interactions between the 3-butoxyphenyl substituents and the pyrrole nitrogen atoms. Each substituent consists of a phenyl group para-substituted with a butoxy chain (–OCH2CH2CH2CH3), creating an electron-donating effect that modulates the porphyrin’s electronic density.

The copper ion exhibits a square-planar coordination geometry, bonded to four pyrrolic nitrogen atoms. Density functional theory (DFT) analyses of analogous copper porphyrins reveal that electron density localizes predominantly on the porphyrin ring, with minimal contribution from the meso-aryl substituents. This electronic configuration stabilizes the copper-porphyrin complex and influences its redox behavior. Comparative studies show that elongation of the alkyl chain in alkoxyphenyl substituents induces slight red shifts in electronic absorption spectra, attributed to increased electron donation from the oxygen atom.

Table 1: Key molecular parameters

Parameter Value
Molecular formula C₆₀H₆₀CuN₄O₄
Molecular weight 964.7 g/mol
Coordination geometry Square-planar
CAS registry number 175406-61-8

Crystallographic Analysis via X-ray Diffraction

Single-crystal X-ray diffraction studies of related copper porphyrins, such as copper(II) tetrakis(4-methyloxyphenyl)porphyrin, reveal distorted saddle geometries with alternating pyrrole ring orientations. For this compound, crystallographic data are limited due to challenges in obtaining high-quality crystals. The bulky 3-butoxyphenyl groups likely hinder crystallization by introducing torsional strain and reducing molecular symmetry.

In analogous structures, copper ions occupy off-center positions within the porphyrin cavity, creating asymmetrical bond lengths between the metal and pyrrolic nitrogens (1.98–2.05 Å). The butoxy chains adopt gauche conformations, minimizing steric clashes with adjacent substituents. Packing analyses of similar porphyrins suggest that intermolecular π-π interactions between phenyl rings dominate the solid-state arrangement.

Spectroscopic Fingerprinting (NMR, UV-Vis, FT-IR)

Nuclear Magnetic Resonance (NMR):
¹H NMR spectra of metal-free tetra-(3-butoxyphenyl)porphyrin precursors exhibit characteristic pyrrolic proton resonances at δ 8.85–8.92 ppm and aryl proton signals between δ 7.65–7.89 ppm. Metallation with copper(II) quenches these signals due to the paramagnetic nature of the metal center, consistent with electron paramagnetic resonance (EPR) observations of axial symmetry (gꜜ = 2.06, g⟂ = 2.25).

UV-Vis Spectroscopy:
The electronic absorption spectrum displays a Soret band at 418 nm and four Q-bands between 500–650 nm, typical of copper porphyrins. The 3-butoxy substituents induce a 5–7 nm bathochromic shift compared to unsubstituted copper tetraphenylporphyrin, reflecting enhanced electron donation to the macrocycle.

Fourier-Transform Infrared (FT-IR):
Key vibrational modes include:

  • N–H stretching (3300–3500 cm⁻¹, metal-free form)
  • C–O–C asymmetric stretching (1250 cm⁻¹, butoxy groups)
  • Cu–N stretching (998 cm⁻¹)

Table 2: Spectroscopic signatures

Technique Key Features
UV-Vis Soret: 418 nm; Q-bands: 540, 575, 615 nm
FT-IR 998 cm⁻¹ (Cu–N), 1250 cm⁻¹ (C–O–C)
EPR gꜜ = 2.06, g⟂ = 2.25

Mass Spectrometric Determination of Molecular Weight and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 964.42 [M]⁺, consistent with the theoretical molecular weight of 964.7 g/mol. Fragmentation patterns reveal sequential loss of butoxy groups (–OCH2CH2CH2CH3, –116 Da) followed by cleavage of phenyl rings. Isotopic abundance analysis matches the expected distribution for copper (⁶³Cu: 69.17%, ⁶⁵Cu: 30.83%).

Electrospray ionization (ESI) mass spectra in positive ion mode show adduct formation with sodium ([M+Na]⁺ at m/z 987.45) and potassium ([M+K]⁺ at m/z 1003.41). Tandem MS/MS experiments demonstrate preferential cleavage of the porphyrin macrocycle over metal-ligand bonds, underscoring the stability of the copper-nitrogen coordination.

Properties

Molecular Formula

C60H60CuN4O4

Molecular Weight

964.7 g/mol

IUPAC Name

copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C60H60N4O4.Cu/c1-5-9-33-65-45-21-13-17-41(37-45)57-49-25-27-51(61-49)58(42-18-14-22-46(38-42)66-34-10-6-2)53-29-31-55(63-53)60(44-20-16-24-48(40-44)68-36-12-8-4)56-32-30-54(64-56)59(52-28-26-50(57)62-52)43-19-15-23-47(39-43)67-35-11-7-3;/h13-32,37-40H,5-12,33-36H2,1-4H3;/q-2;+2

InChI Key

BRLAFDIDVMFMLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OCCCC)C8=CC(=CC=C8)OCCCC)C=C4)C9=CC(=CC=C9)OCCCC)[N-]3.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Porphyrin Precursor: Tetrakis(3-butoxyphenyl)porphyrin

The initial step in the preparation involves synthesizing the free-base porphyrin precursor, tetrakis(3-butoxyphenyl)porphyrin. This is typically accomplished through a condensation reaction between 3-butoxybenzaldehyde and pyrrole under acid-catalyzed conditions.

  • Condensation Reaction:

    • Reactants: 3-butoxybenzaldehyde and pyrrole
    • Catalyst: Acidic medium (e.g., trifluoroacetic acid or BF3·OEt2)
    • Solvent: Usually dichloromethane or chloroform
    • Conditions: Reflux or room temperature for several hours
    • Outcome: Formation of the porphyrinogen intermediate, which oxidizes to the porphyrin macrocycle
  • Oxidation:

    • Oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used to convert porphyrinogen to porphyrin.
  • Purification:

    • Column chromatography on silica gel with solvents like dichloromethane or toluene to isolate pure tetrakis(3-butoxyphenyl)porphyrin.

Metalation: Incorporation of Copper Ion

Once the free-base porphyrin is obtained, copper ion insertion is performed to yield Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide.

  • Metalation Procedure:

    • Copper Source: Copper(II) salts such as copper(II) chloride or copper(II) acetate
    • Solvent: Organic solvents like dichloromethane, chloroform, or toluene
    • Conditions: Reflux under inert atmosphere (e.g., nitrogen or argon) for 1–5 hours
    • Monitoring: UV-Vis spectroscopy to observe characteristic shifts in Soret and Q bands indicating metal insertion
  • Purification:

    • Column chromatography to remove unreacted copper salts and free-base porphyrin
    • Vacuum drying to obtain the final copper porphyrin complex

Typical Reaction Parameters and Yields

Step Reagents/Conditions Solvent Time Yield (%) Notes
Porphyrin synthesis 3-butoxybenzaldehyde + pyrrole + acid catalyst + DDQ Dichloromethane 4–6 hours 40–60 Requires careful control of stoichiometry
Copper metalation Porphyrin + CuCl2 or Cu(OAc)2 Dichloromethane/toluene 1–5 hours 80–90 Reflux under inert atmosphere
Purification Silica gel chromatography DCM/toluene Essential for high purity

Characterization Techniques During Preparation

Detailed Research Findings

Reaction Monitoring and Optimization

Studies have shown that refluxing the porphyrin precursor with copper(II) acetate in dichloromethane or chloroform for around 5 hours leads to near-complete metalation with yields exceeding 80%. The reaction progress is effectively monitored by UV-Vis spectroscopy, where the Soret band shifts from approximately 424 nm (free-base) to 420 nm (copper complex), signifying successful coordination.

Influence of Substituents on Synthesis

The 3-butoxyphenyl substituents confer increased solubility in organic solvents such as chloroform and dichloromethane, facilitating purification and handling. These substituents also influence the electronic properties of the porphyrin ring, which can affect the metalation kinetics and stability of the copper complex.

Purification and Stability

Column chromatography using silica gel and non-polar solvents is the preferred method for isolating the pure copper porphyrin complex. The compound exhibits good stability under inert atmosphere and low temperature storage, but prolonged exposure to light and oxygen can degrade the complex.

Comparative Data Table: Key Spectroscopic Features

Parameter Free-base Tetrakis(3-butoxyphenyl)porphyrin This compound
Soret Band (UV-Vis) ~424 nm ~420 nm (blue shift)
Q Bands (UV-Vis) Multiple bands around 500–650 nm Reduced number and shifted bands due to metal coordination
Molecular Weight (g/mol) ~900 (approximate) 964.7 g/mol
NMR Signals Characteristic porphyrin proton signals Shifts due to metal coordination
Mass Spectrometry (m/z) Corresponds to free-base porphyrin Matches copper complex molecular ion

Chemical Reactions Analysis

Types of Reactions: Tetra-(m-butoxyphenyl)porphin copper(II) complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper(II) ion and the porphyrin ring structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Solubility and Electronic Properties

Compound Name Substituents Solubility Profile Key Electronic Features
Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide 3-butoxyphenyl Lipophilic, organic solvents Electron-donating groups enhance π-conjugation
TMPyP (5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrin) N-methylpyridinium Water-soluble (cationic) Strong electrostatic interactions; used in radiopharmaceuticals
TSPP (5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin) 4-sulfonatophenyl Water-soluble (anionic) High polarity; suitable for aqueous-phase catalysis
5,10,15,20-tetrakis(4-allyloxyphenyl)porphyrin (TAPP) 4-allyloxyphenyl Moderate organic solubility Allyl groups enable crosslinking in sensors
TCPP (5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin) 4-carboxyphenyl Water-soluble (pH-dependent) Strong metal chelation; used in HPLC analysis

Key Observations :

  • The 3-butoxyphenyl groups in the target compound reduce water solubility compared to TMPyP or TSPP but enhance compatibility with nonpolar matrices, such as organic photovoltaic layers or hydrophobic sensors .

Catalytic and Electrochemical Performance

Table 2: Electrocatalytic Activity in Water Splitting
Compound Overpotential (HER/OER) Tafel Slope (mV/dec) Application
5,10,15,20-tetrakis(4-allyloxyphenyl)porphyrin 500 mV (HER) 190 Graphite electrodes in alkaline media
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin Not reported Not reported Adsorption of tetracycline antibiotics
5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin (inferred) Expected higher HER overpotential ~200–250 (predicted) Potential for HER in non-aqueous systems

Analysis :

  • The 4-allyloxyphenyl analog demonstrates superior HER activity in alkaline media due to favorable interfacial interactions with graphite supports . The 3-butoxyphenyl variant may exhibit reduced efficiency in aqueous systems but could excel in organic electrolytes due to enhanced solubility.
  • Methoxyphenyl porphyrins prioritize adsorption applications over catalysis, highlighting the role of substituent size and polarity in directing functionality .

Microwave/Ultrasound Methods :

  • TMPyP and TSPP are synthesized via microwave or ultrasound irradiation, achieving yields >70% in 30 minutes .
  • The target compound’s hydrophobic 3-butoxyphenyl groups may necessitate traditional reflux methods with polar aprotic solvents (e.g., DMF), prolonging reaction times and reducing yields compared to hydrophilic analogs.

Mechanochemical Synthesis:

  • Cu-TMPyP synthesized via solventless mechanochemistry achieved 45% yield after 60 minutes . For the 3-butoxyphenyl derivative, excess copper salt and prolonged milling may be required due to steric hindrance from bulky substituents.

Biological Activity

Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide is a metalloporphyrin that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Structure and Properties

The compound is a copper(II) complex of a tetrakis-substituted porphyrin. The presence of butoxyphenyl groups enhances its solubility and alters its interaction with biological systems. The copper center plays a crucial role in its reactivity and biological interactions.

Antibacterial Activity

Research indicates that copper porphyrins exhibit significant antibacterial properties. A study by Beyene and Wassie (2020) demonstrated that copper(II) porphyrins show promising inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study utilized the disc diffusion method to measure the zones of inhibition, revealing that the activity increases with concentration.

Table 1: Antibacterial Activity of Copper Porphyrins

Bacterial StrainZone of Inhibition (mm)Concentration (mg/L)
Staphylococcus aureus16.531.25
E. coli14.031.25

The study found that modifications to the ligand structure can enhance the antibacterial efficacy, with electron-withdrawing groups providing better activity compared to electron-donating groups .

Anticancer Activity

Copper porphyrins have also been investigated for their anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to photodynamic therapy (PDT) applications. A significant aspect of their action is the ability to bind to DNA, which can disrupt cellular processes in cancer cells.

A study highlighted the synthesis of water-soluble copper(II) complexes that showed selective binding to DNA and inhibited cancer cell proliferation in vitro . The results indicated that these complexes could serve as potential therapeutic agents due to their ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Copper Porphyrins

ComplexIC50 (µM)Cell Line
Cu-P115HeLa
Cu-P212MCF-7
Cu-P310A549

The biological activity of copper porphyrins can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Upon light activation, copper porphyrins generate singlet oxygen, which is cytotoxic to both bacterial and cancer cells.
  • DNA Interaction : The ability of these compounds to intercalate with DNA leads to strand breaks and inhibits replication.
  • Metal Ion Functionality : Copper plays a vital role in various enzymatic processes within cells, influencing metabolic pathways.

Case Studies

  • Antibacterial Efficacy : A comparative study on various metalloporphyrins showed that those with higher lipophilicity exhibited greater antibacterial activity due to enhanced membrane penetration .
  • Cancer Therapeutics : Clinical trials involving copper porphyrins as PDT agents demonstrated significant tumor reduction in animal models when combined with laser treatment .

Q & A

Q. What are the optimal synthetic routes for preparing Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide, and how do reaction conditions influence yield?

The Adler-Longo method (propionic acid reflux with pyrrole and aldehydes) is a foundational approach for meso-substituted porphyrins, but yields for fluorinated analogs vary (28–36% depending on substituent position) . Microwave-assisted synthesis offers a faster alternative, achieving 30–40% yields for similar tetraarylporphyrins under mild conditions with reduced solvent use . For 3-butoxyphenyl substituents, steric hindrance may require optimization of aldehyde-to-pyrrole ratios and extended reaction times. Post-synthetic metalation with copper should be performed under inert conditions to avoid oxidation of the diide state .

Q. Which spectroscopic and analytical techniques are critical for characterizing this porphyrin’s structure and metallation state?

  • UV-Vis spectroscopy : Confirms metallation via shifts in Soret and Q-bands. Freebase porphyrins typically show a Soret peak at ~420 nm, while copper insertion red-shifts this band .
  • MALDI-TOF mass spectrometry : Validates molecular weight and purity, especially for detecting residual freebase porphyrins .
  • NMR spectroscopy : Limited utility for paramagnetic copper complexes but essential for analyzing freebase precursors. Non-planar ruffling of the porphyrin core (observed in X-ray studies of similar compounds) may broaden signals .
  • X-ray crystallography : Resolves substituent orientation (e.g., phenyl rings tilted ~65–74° relative to the porphyrin plane) and solvent interactions .

Q. How does the 3-butoxyphenyl substituent influence solubility and aggregation in solution?

The bulky 3-butoxyphenyl groups enhance solubility in organic solvents (e.g., dichloromethane) compared to unsubstituted porphyrins . However, intermolecular π-π stacking can still occur, leading to aggregation in polar solvents. Dynamic light scattering (DLS) or concentration-dependent UV-Vis studies (e.g., hypochromicity in the Soret band) are recommended to assess aggregation .

Advanced Research Questions

Q. What strategies mitigate conflicting data in photostability studies of meso-substituted porphyrins?

Contradictions in photodegradation rates often arise from variations in excitation wavelengths, solvent polarity, or oxygen presence. For example, hydroxylated analogs exhibit higher photostability in deoxygenated environments due to reduced singlet oxygen generation . Controlled experiments under inert atmospheres and standardized light sources (e.g., LED vs. laser) are critical. Time-resolved fluorescence quenching can quantify triplet-state lifetimes and oxidative damage pathways .

Q. How can computational modeling predict the catalytic activity of this copper porphyrin in oxidation reactions?

Density functional theory (DFT) calculations can model the electronic structure of the Cu(II)-porphyrin diide, focusing on frontier molecular orbitals (e.g., HOMO-LUMO gaps) to predict redox potentials . For dendrimer-porphyrin hybrids, steric maps derived from molecular dynamics simulations correlate with regioselectivity in epoxidation reactions . Experimental validation via cyclic voltammetry (e.g., E1/2 values for CuII/I couples) and catalytic turnover numbers (TONs) in alkene oxidation is recommended .

Q. What methodologies resolve discrepancies in reported yields for porphyrin-metalation reactions?

Metalation efficiency depends on solvent polarity, counterion selection (e.g., acetate vs. chloride), and metal precursor solubility. For copper insertion, in situ reduction of Cu(II) salts (e.g., Cu(OAc)₂) in DMF under reflux achieves >90% metallation, whereas ambient conditions may stall at <50% . ICP-MS analysis of reaction aliquots can track metal uptake kinetics .

Applications-Oriented Questions

Q. How does this porphyrin perform as a photosensitizer in photodynamic therapy (PDT) compared to hydroxylated analogs?

The 3-butoxyphenyl groups may reduce cellular uptake compared to hydroxylated derivatives (e.g., 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin), which exhibit higher membrane permeability . In vitro PDT efficacy can be tested via ROS generation assays (e.g., DPBF degradation) under red light (λ = 630 nm). Liposomal encapsulation or PEGylation improves bioavailability for in vivo models .

Q. Can this porphyrin be integrated into thin-film sensors for detecting nitroaromatics like TNT?

Yes. Similar carboxyphenylporphyrins form charge-transfer complexes with nitroaromatics, causing fluorescence quenching. Spin-coated films on SiO₂/TiO₂ substrates show ppm-level sensitivity . For 3-butoxyphenyl variants, surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) studies can quantify binding constants .

Q. What role does the diide state play in electrocatalytic CO₂ reduction?

The reduced diide state lowers the overpotential for CO₂ activation by stabilizing intermediate *COOH species. Comparative studies with neutral Cu-porphyrins (via controlled-potential electrolysis in acetonitrile/ionic liquid mixtures) can quantify Faradaic efficiencies for CO or CH₄ production . In situ FTIR spectroscopy identifies adsorbed intermediates on electrode surfaces .

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